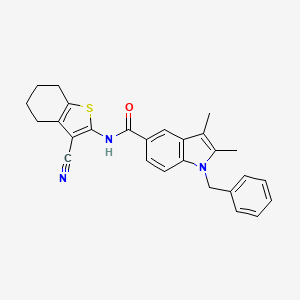![molecular formula C18H17BrN4O3S B10952943 4-bromo-1-methyl-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B10952943.png)
4-bromo-1-methyl-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-1-METHYL-N-[4-(2-TOLUIDINOSULFONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the pyrazole family. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, and agrochemistry . This compound is characterized by the presence of a bromine atom, a methyl group, and a sulfonyl group attached to a pyrazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 4-BROMO-1-METHYL-N-[4-(2-TOLUIDINOSULFONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE involves multiple steps, including the introduction of the bromine atom and the sulfonyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of advanced techniques such as microwave-assisted synthesis to enhance yield and reduce reaction time .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the bromine atom allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-BROMO-1-METHYL-N-[4-(2-TOLUIDINOSULFONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group plays a crucial role in binding to these targets, thereby modulating their activity. The bromine atom and the pyrazole ring contribute to the overall stability and reactivity of the molecule, allowing it to exert its effects through various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 4-BROMO-1-METHYL-N-[4-(2-TOLUIDINOSULFONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE include other pyrazole derivatives with different substituents. For example:
4-Bromo-1H-pyrazole: Lacks the sulfonyl and methyl groups, making it less versatile in certain reactions.
1-Methyl-3-phenyl-1H-pyrazole-5-carboxamide:
The uniqueness of 4-BROMO-1-METHYL-N-[4-(2-TOLUIDINOSULFONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE lies in its combination of functional groups, which provide a balance of stability and reactivity, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C18H17BrN4O3S |
|---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
4-bromo-2-methyl-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H17BrN4O3S/c1-12-5-3-4-6-16(12)22-27(25,26)14-9-7-13(8-10-14)21-18(24)17-15(19)11-20-23(17)2/h3-11,22H,1-2H3,(H,21,24) |
InChI Key |
WOVBAZGHCQZXGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=NN3C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-[({5-[(4-bromophenoxy)methyl]furan-2-yl}carbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B10952861.png)

![2-(2,4-dichlorophenyl)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}quinoline-4-carboxamide](/img/structure/B10952867.png)
![Azepan-1-yl{4-[(naphthalen-2-yloxy)methyl]phenyl}methanone](/img/structure/B10952868.png)
![9-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B10952872.png)
![5-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}-4-[3-(morpholin-4-yl)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10952879.png)
![4-[[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]methyl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10952893.png)

![N-[1-(dipentylamino)propan-2-yl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B10952899.png)
![4-methyl-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10952901.png)
![(5Z)-2-(4-chloroanilino)-5-[(2-hydroxy-5-iodophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10952903.png)
![[4-(2,4-dichlorobenzyl)piperazin-1-yl][1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-yl]methanone](/img/structure/B10952911.png)
![6-(1-methyl-1H-pyrazol-5-yl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10952934.png)
![N-[3-(cyclohexylcarbamoyl)-1-ethyl-1H-pyrazol-4-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10952945.png)
